![molecular formula C23H22N2O3 B2469412 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide CAS No. 946367-43-7](/img/structure/B2469412.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzamide functional group. Benzamides are a class of compounds containing a benzene ring attached to an amide group . They are known to have a wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The compound contains a benzamide group attached to a tetrahydroquinoline ring, which is a type of heterocyclic compound. It also has a furoyl group attached to the quinoline ring .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, benzamides are generally solid at room temperature and are soluble in common organic solvents .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- A derivative synthesized through a sequence of Povarov cycloaddition reaction/N-furoylation processes was characterized by IR, 1H, 13C-NMR, and X-ray diffraction data, indicating its potential as a therapeutic agent with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).
Potential Therapeutic Properties
- Compounds with the furoquinoline structure have been evaluated for antifertility, analgesic, and anti-inflammatory activities, highlighting the therapeutic versatility of these derivatives (Sharada et al., 1987).
- The investigation into pro-drugs for selective release of therapeutic drugs in hypoxic solid tumours, utilizing nitrofuranylmethyl derivatives to trigger the release of parent drugs, demonstrates a novel application in cancer therapy (Berry et al., 1997).
- Research into N-allylbenzamide derivatives for constructing 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives reveals a metal-free synthesis approach, potentially useful in drug discovery (Zhou et al., 2015).
Antimalarial and Anticancer Activities
- Furoquinoline derivatives have been synthesized and shown promising antimalarial activity against P. falciparum, indicating the potential for developing new antimalarial pharmacophores (Alam et al., 2011).
- Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents highlights the ongoing research in leveraging the tetrahydroisoquinoline moiety for developing novel and safer anticancer drugs (Redda et al., 2010).
Mécanisme D'action
Target of Action
Furan derivatives have been known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Furan derivatives can undergo various chemical reactions due to the presence of the furan ring and other functional groups, which may contribute to their interaction with biological targets .
Biochemical Pathways
Furan derivatives have been known to influence various biochemical processes . For instance, some furan derivatives have been found to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), which can activate Hypoxia-Inducible Factor-α (HIF-α), a major transcription factor that orchestrates a protective effect during hypoxic conditions .
Result of Action
Furan derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15-11-16(2)13-18(12-15)22(26)24-19-7-8-20-17(14-19)5-3-9-25(20)23(27)21-6-4-10-28-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJROTQPLKOMJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.